molecular formula C20H19N5O2 B12178672 N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1-methyl-1H-indole-2-carboxamide

N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1-methyl-1H-indole-2-carboxamide

Cat. No.: B12178672
M. Wt: 361.4 g/mol
InChI Key: ZERGEMFQZZIQLR-UHFFFAOYSA-N
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Description

N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1-methyl-1H-indole-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a triazole ring, an indole moiety, and a methoxymethyl group, which contribute to its diverse chemical behavior and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1-methyl-1H-indole-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, which can be achieved through the cyclization of appropriate precursors under controlled conditions. The indole moiety is then introduced via a coupling reaction, followed by the attachment of the methoxymethyl group through alkylation. Each step requires specific reagents, catalysts, and reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process. The choice of solvents, temperature control, and reaction time are critical factors in achieving efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1-methyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1-methyl-1H-indole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-Butyl)-4′-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-[1,1′-biphenyl]-2-sulfonamide
  • Thiosulfate

Uniqueness

N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1-methyl-1H-indole-2-carboxamide stands out due to its unique combination of a triazole ring and an indole moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H19N5O2

Molecular Weight

361.4 g/mol

IUPAC Name

N-[4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl]-1-methylindole-2-carboxamide

InChI

InChI=1S/C20H19N5O2/c1-25-16-6-4-3-5-14(16)11-17(25)20(26)21-15-9-7-13(8-10-15)19-22-18(12-27-2)23-24-19/h3-11H,12H2,1-2H3,(H,21,26)(H,22,23,24)

InChI Key

ZERGEMFQZZIQLR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)NC3=CC=C(C=C3)C4=NNC(=N4)COC

Origin of Product

United States

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